4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Description
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1344023-28-4) is a pyrrolidine derivative with a molecular formula of C₁₁H₁₁F₂NO₂ and a molecular weight of 227.21 g/mol . The compound features a pyrrolidine ring substituted at the 4-position with a 2,4-difluorophenyl group and a carboxylic acid moiety at the 3-position. Its stereochemistry and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for enantioselective reactions .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNJKWNSIUCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Nitrile Anion Cyclization
- Starting Material: 2-chloro-1-(2,4-difluorophenyl)ethanone.
- Stepwise Process:
- Catalytic CBS Asymmetric Reduction: Converts the ketone to a chiral chlorohydrin intermediate with high enantiomeric purity.
- Nucleophilic Displacement: The chlorohydrin undergoes displacement by tert-butylamine to introduce the nitrogen atom.
- Conjugate Addition: The secondary amine adds to acrylonitrile, forming a nitrile-containing cyclization precursor.
- Nitrile Anion Cyclization (5-exo-tet): This key step forms the pyrrolidine ring with inversion at the C-4 center, yielding a 1,3,4-trisubstituted pyrrolidine with >95% yield and 94–99% ee.
- Optimal Reagents: Diethyl chlorophosphate as activating group and lithium hexamethyldisilazide as base.
- Epimerization and Saponification: The trans-cis mixture of the pyrrolidine nitrile undergoes controlled epimerization and hydrolysis to afford the pure trans-pyrrolidine-3-carboxylic acid with >99.9% chemical and optical purity.
Overall Yield: Approximately 71% over five steps without chromatography, demonstrating scalability and efficiency.
Boc Protection and Functional Group Introduction
In some synthetic routes, particularly for intermediates like trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid, the tert-butoxycarbonyl (Boc) protecting group is introduced to enhance stability and facilitate further synthetic transformations.
- Boc Introduction: Reaction of the pyrrolidine amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
- Difluorophenyl Group Installation: Achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using difluorophenyl halides or boronic acid derivatives.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| CBS Asymmetric Reduction | CBS catalyst, borane complex, low temp | High enantiomeric purity chlorohydrin |
| Nucleophilic Displacement | tert-Butylamine, base | Amination with retention of stereochemistry |
| Conjugate Addition | Acrylonitrile, secondary amine | Formation of nitrile precursor |
| Nitrile Anion Cyclization | Diethyl chlorophosphate, LiHMDS (base) | Pyrrolidine ring formation, >95% yield, 94–99% ee |
| Epimerization/Saponification | Basic aqueous conditions | Pure trans-pyrrolidine carboxylic acid |
| Boc Protection (optional) | Di-tert-butyl dicarbonate, triethylamine | Stable Boc-protected intermediate |
| Difluorophenyl Group Addition | Pd-catalyzed Suzuki coupling | Efficient aryl group installation |
Detailed Research Findings
- The nitrile anion cyclization is a pivotal step that simultaneously forms the pyrrolidine ring and sets stereochemistry with high selectivity, as demonstrated in the 2005 Journal of Organic Chemistry publication by Ohigashi et al..
- Use of diethyl chlorophosphate as an activating group and lithium hexamethyldisilazide as base was found optimal for cyclization efficiency and stereochemical control.
- The epimerization step allows conversion of minor cis isomers to the desired trans isomer, enhancing purity to >99.9% both chemically and optically.
- The process avoids chromatographic purification, favoring industrial scalability.
- Alternative methods include Boc protection for stability and further functionalization, with palladium-catalyzed cross-coupling reactions enabling introduction of the difluorophenyl moiety under mild conditions.
Data Table: Summary of Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Synthetic Routes
- Starting Materials : 2,4-difluorobenzaldehyde and pyrrolidine.
- Reaction Conditions : Solvents such as ethanol or methanol; heating may be required.
- Purification : Techniques like recrystallization or chromatography are used to achieve high purity.
Pharmaceutical Development
The compound is being explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow for effective interaction with biological systems, enhancing its potential as a lead compound in drug discovery .
Neuroscience Research
In neuroscience, 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is utilized to study neurotransmitter systems. This research aims to elucidate mechanisms underlying various mental health conditions, potentially leading to new therapeutic strategies .
Antimicrobial and Antiviral Properties
Research indicates that compounds with similar structures have shown promise as enzyme inhibitors. Studies suggest that this compound may exhibit antimicrobial and antiviral properties, making it a candidate for further investigation in treating infectious diseases.
Analytical Chemistry
The compound is employed as a standard in analytical methods for quantifying related substances in complex mixtures. Its use in biochemical assays helps evaluate the efficacy of potential therapeutic agents, providing insights into drug action mechanisms .
Case Study 1: Drug Development for Neurological Disorders
In a recent study focused on developing novel treatments for neurological disorders, researchers synthesized derivatives of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid. These derivatives demonstrated enhanced binding affinity to target receptors involved in neurotransmitter regulation, suggesting potential therapeutic benefits .
Case Study 2: Antiviral Activity Assessment
A study assessed the antiviral activity of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid against various viral strains. Results indicated significant inhibition of viral replication at low concentrations, highlighting its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
1-tert-Butyl Derivatives
The compound (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5) introduces a bulky tert-butyl group at the 1-position of the pyrrolidine ring. This modification enhances stereochemical control during synthesis, achieving >99.9% enantiomeric purity via nitrile anion cyclization . The tert-butyl group also improves metabolic stability by shielding the pyrrolidine ring from enzymatic degradation.
Benzyl and Oxan-4-yl Substitutions
- 1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 874990-50-8) replaces the 2,4-difluorophenyl group with a 2-fluorophenyl group and adds a benzyl substituent.
- rac-(3R,4S)-4-(2,4-Difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride incorporates a tetrahydropyran (oxan-4-yl) group, improving aqueous solubility due to the oxygen-rich heterocycle .
Fluorine Substitution Patterns on the Aromatic Ring
Positional Isomers
- 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 2163529-09-5) shifts one fluorine atom to the 3-position on the phenyl ring. This alters electronic effects, reducing the electron-withdrawing strength compared to the 2,4-difluoro analog, as evidenced by lower acidity (pKa ~3.8 vs. ~2.9) .
- 4-(4-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2) replaces fluorine with a trifluoromethyl group, significantly enhancing electrophilicity and binding to hydrophobic enzyme pockets .
Functional Group Modifications
Carboxylic Acid Derivatives
- Methyl ester analogs (e.g., trans-methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride) mask the carboxylic acid, improving cell membrane permeability. Hydrolysis in vivo regenerates the active acid form .
- Fmoc-protected derivatives (e.g., 4-(2,4-difluorophenyl)-1-Fmoc-pyrrolidine-3-carboxylic acid) are used in solid-phase peptide synthesis, enabling modular drug design .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound shows characteristic ν(C=O) at 1663–1682 cm⁻¹ and ν(NH) at 3150–3319 cm⁻¹ , consistent with hydrazinecarbothioamide precursors . Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thione tautomer in related triazole derivatives .
- Solubility : The 2,4-difluorophenyl group confers moderate hydrophobicity (logD ~1.5), whereas oxan-4-yl or Fmoc substitutions increase solubility in polar solvents .
Biological Activity
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C₁₁H₁₃F₂N
- Molecular Weight : 215.23 g/mol
- CAS Number : 1344023-28-4
The biological activity of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluorophenyl group enhances its lipophilicity and binding affinity to target sites, which can modulate cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may play a role in disease processes such as cancer and neurodegenerative disorders.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cell growth and survival.
Anticancer Properties
Research indicates that 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
These findings suggest that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies have indicated that it can reduce neuronal apoptosis and promote cell survival in models of neurodegeneration:
| Study Focus | Result | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis | |
| Neurotransmitter Modulation | Enhanced signaling |
Case Studies
-
Anticancer Activity in MCF-7 Cells
- A study evaluated the effects of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value of 15.63 µM. Flow cytometry analyses indicated increased apoptosis rates associated with elevated caspase-3 activity.
-
Neuroprotective Effects
- In a separate investigation focusing on neuroprotection, the compound was tested against neuronal cell lines exposed to oxidative stress. The results revealed significant protective effects at concentrations as low as 1 µM, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.
Future Directions
The ongoing research into 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid suggests several promising avenues:
- Drug Development : Further exploration into its pharmacokinetics and therapeutic potential could lead to new treatments for cancers and neurodegenerative diseases.
- Structure-Activity Relationship Studies : Understanding how structural modifications affect biological activity will aid in optimizing this compound for better efficacy and selectivity.
Q & A
Q. What are the established synthetic routes for 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
A common method involves condensation of 2,4-difluoroaniline with itaconic acid in boiling water, followed by cyclization and functional group modifications. Esterification steps may use catalytic sulfuric acid under reflux conditions . Yield optimization requires precise temperature control and stoichiometric ratios, as incomplete cyclization can lead to byproducts like 4-acetyl-1-(2,4-difluorophenyl)pyrrolidin-2-one.
Q. Which analytical techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrrolidine ring and difluorophenyl substituents. X-ray crystallography (e.g., for related fluorophenyl-pyrrolidine derivatives) resolves stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy can identify carboxylic acid C=O stretches (~1700 cm⁻¹).
Q. How does the compound’s solubility profile impact experimental design in biological assays?
The carboxylic acid group enhances aqueous solubility at physiological pH, but the difluorophenyl moiety introduces hydrophobicity. For cellular assays, use buffered solutions (pH 7.4) with co-solvents like dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity. Solubility should be validated via dynamic light scattering (DLS) before in vitro studies.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclization during synthesis?
The reaction of 2,4-difluoroaniline with itaconic acid proceeds via a Michael addition, forming an intermediate that undergoes intramolecular cyclization. Computational studies (e.g., DFT calculations) suggest that electron-withdrawing fluorine atoms on the phenyl ring stabilize transition states, directing cyclization to the 3-position of the pyrrolidine ring .
Q. How can stereochemical outcomes be controlled during synthesis, particularly for the pyrrolidine ring?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enforce stereocontrol. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen in related compounds stabilizes intermediates, reducing epimerization during functionalization steps . Polar solvents (e.g., acetonitrile) can enhance enantiomeric excess by stabilizing transition states.
Q. What strategies optimize catalytic systems for large-scale synthesis while minimizing impurities?
Hybrid computational-experimental approaches (e.g., ICReDD’s reaction path search methods) can identify optimal catalysts (e.g., Pd/Cu for cross-coupling) and solvent systems (DMF/toluene mixtures). Continuous flow reactors improve heat/mass transfer, reducing side reactions like over-fluorination or decarboxylation .
Q. How can contradictory biological activity data be resolved when testing this compound against enzyme targets?
Contradictions may arise from assay conditions (e.g., ionic strength affecting ligand-protein binding). Use surface plasmon resonance (SPR) to measure binding kinetics under varied conditions. Molecular docking simulations (e.g., AutoDock) can predict binding poses, while mutagenesis studies validate critical residues in the enzyme active site .
Q. What methodologies address stability challenges during long-term storage or in vivo studies?
Lyophilization in amber vials under inert gas (N₂/Ar) prevents photodegradation and oxidation. For in vivo use, ester prodrug formulations (e.g., methyl esters) improve plasma stability, with enzymatic hydrolysis releasing the active carboxylic acid post-administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
